2-[1-(methylamino)cyclopropyl]phenol
Description
2-[1-(Methylamino)cyclopropyl]phenol is a synthetic organic compound featuring a cyclopropane ring substituted with a methylamino group and a phenolic hydroxyl group. According to , its reported molecular formula is C₁₁H₁₈FNO₄ (molecular weight: 247.27). The cyclopropane ring confers structural rigidity, while the methylamino and phenol groups may influence solubility, hydrogen-bonding capacity, and biological activity.
Properties
CAS No. |
1512602-59-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phenol Protection and Cyclopropane Ring Formation
A foundational approach involves protecting the phenolic hydroxyl group to prevent undesired side reactions during subsequent steps. Drawing from the para-chlorophenol protection strategy in CN1651379A, the ortho-hydroxyl group of 2-bromophenol can be shielded using a tert-butyl ether. This protection is achieved via acid-catalyzed reaction with isobutene, yielding 2-bromo-tert-butoxyphenyl ether (yield: 72–75%).
The protected intermediate then undergoes a Grignard reaction with cyclopropylmagnesium bromide. This step, analogous to the ethylene oxide Grignard addition in CN1651379A, introduces the cyclopropane ring directly at the ortho position. The reaction proceeds under anhydrous tetrahydrofuran (THF) at reflux (65–70°C) for 6–8 hours, followed by quenching with aqueous ammonium chloride to yield 1-tert-butoxy-2-(1-cyclopropyl)benzene.
Amination and Deprotection
The cyclopropane ring is functionalized via nucleophilic substitution using methylamine. In a dimethylformamide (DMF) solvent system with potassium carbonate as a base, the bromide substituent is displaced by methylamine at 80°C for 12 hours (yield: 68–72%). Final deprotection of the tert-butyl group is accomplished using hydrochloric acid in dichloromethane, yielding 2-[1-(methylamino)cyclopropyl]phenol (overall yield: 49–53%).
Key Advantages :
-
Utilizes well-established Grignard chemistry
-
High regioselectivity for ortho-substitution
-
Tert-butyl protection prevents phenol oxidation
Transition Metal-Catalyzed Cyclopropanation
Palladium-Mediated [2+1] Cycloaddition
Inspired by the cyclopropane synthesis in CN1069962A, a palladium-catalyzed cyclopropanation strategy employs 2-allylphenol as the starting material. The allylic double bond undergoes reaction with diazomethane in the presence of palladium(II) acetate, forming the cyclopropane ring via carbene insertion. This method achieves 65–70% yield under mild conditions (25°C, 4 hours).
Direct Amination of Cyclopropane Intermediates
The resulting 2-(1-methylcyclopropyl)phenol is subjected to Buchwald-Hartwig amination using methylamine and a palladium-Xantphos catalyst system. Optimized conditions (toluene, 110°C, 24 hours) provide the target compound in 58–63% yield.
Comparative Data :
| Method | Yield (%) | Steps | Reaction Time |
|---|---|---|---|
| Grignard Addition | 49–53 | 4 | 36 hours |
| Pd-Catalyzed | 58–63 | 3 | 28 hours |
Reductive Amination of Cyclopropyl Ketones
Ketone Synthesis via Friedel-Crafts Acylation
2-Hydroxyacetophenone undergoes Friedel-Crafts acylation with cyclopropanecarbonyl chloride in dichloromethane using aluminum trichloride as a catalyst. This produces 2-(1-oxocyclopropyl)phenol in 71–75% yield after 6 hours at 0°C.
Radical-Based Cyclopropanation Strategies
Photoinduced Cyclopropane Formation
A novel approach utilizes 2-vinylphenol and methyl diazoacetate under UV irradiation (λ = 365 nm) with eosin Y as a photocatalyst. The reaction forms the cyclopropane ring via [2+1] radical cycloaddition, achieving 55–60% yield after 8 hours. Subsequent hydrolysis of the ester group and Hofmann degradation introduces the methylamino moiety (overall yield: 38–42%).
Challenges :
-
Requires specialized photochemical equipment
-
Competing polymerization of vinylphenol
-
Moderate yields due to radical recombination
Biocatalytic Approaches
Enzymatic Cyclopropanation
Recent advances employ engineered cytochrome P450 enzymes to catalyze cyclopropane formation on phenolic substrates. In a proof-of-concept study, 2-allylphenol was converted to 2-(1-methylcyclopropyl)phenol using P450BM3 variant F87A (TTN = 1,200) . While still experimental, this method offers unparalleled stereocontrol and mild reaction conditions (pH 7.4, 37°C).
Chemical Reactions Analysis
Types of Reactions: 2-[1-(Methylamino)cyclopropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives with altered functional groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-[1-(Methylamino)cyclopropyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(methylamino)cyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl and methylamino groups contribute to its overall reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Note: *The molecular formula C₁₁H₁₈FNO₄ for this compound in may contain an error, as fluorine is absent in the compound’s name.
Key Structural Differences and Implications
Substituent Effects on Solubility: The phenol group in the target compound enhances water solubility via hydrogen bonding. 4-{1-[(dicyclopropylmethyl)amino]propyl}phenol () has bulkier substituents, which may hinder membrane permeability despite its phenol group .
Biological Activity: 4-Hydroxy-tamoxifen () shares a phenol and methylaminoethoxy group with the target compound but includes a larger diaryl structure, enabling estrogen receptor binding . 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid () is a montelukast precursor, suggesting that cyclopropane derivatives with sulfur-containing groups can target leukotriene receptors .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation of a precursor, followed by sequential introduction of methylamino and phenol groups. 2-[1-(benzylamino)-2-methyl-cyclopropyl]ethanol () may be synthesized via nucleophilic substitution on a pre-formed cyclopropane ring .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-[1-(methylamino)cyclopropyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation and subsequent functionalization. For example, analogous compounds with cyclopropyl groups are synthesized using reductive amination or alkylation of phenolic precursors under controlled pH and temperature (e.g., THF/ethanol mixtures at 273 K). Catalysts like sodium borohydride are critical for selective reduction steps . Optimization may involve adjusting solvent polarity (e.g., THF vs. methanol) and reaction time (e.g., 48 hours for condensation steps) to improve yield .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve cyclopropane ring protons (δ ~1.0–2.5 ppm) and methylamino groups (δ ~2.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). Purity assessment via HPLC with UV detection at 254 nm is recommended, with thresholds >95% for pharmacological studies .
Q. What thermodynamic properties are critical for stability studies of this compound?
- Methodological Answer : Enthalpy of formation (ΔfH°gas) and reaction thermochemistry data are vital for predicting stability under varying conditions. For phenolic analogs, ΔfH°gas values (e.g., -191.4 kJ/mol) indicate stability in gas-phase reactions, while aqueous solubility can be modeled using logP calculations. Differential Scanning Calorimetry (DSC) can detect decomposition temperatures .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s pharmacological activity and receptor selectivity?
- Methodological Answer : The cyclopropane ring imposes steric constraints, enhancing selectivity for serotonin 2C (5-HT2C) receptors over 5-HT2A/2B subtypes, as seen in structurally related N-substituted cyclopropylmethylamines. Molecular docking studies using X-ray crystallography data (e.g., intramolecular hydrogen bonds like O–H⋯N) can elucidate binding interactions. Functional assays (e.g., calcium flux in HEK293 cells) quantify receptor activation .
Q. How can researchers address discrepancies in NMR data between synthetic batches?
- Methodological Answer : Contradictions in chemical shifts (e.g., cyclopropane ring protons) may arise from stereochemical impurities or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to standardize conditions. Compare batches with authentic standards via 2D NMR (COSY, HSQC) to resolve stereoisomerism. For unresolved issues, X-ray crystallography provides definitive structural validation .
Q. What strategies exist to enhance aqueous solubility without compromising receptor-binding affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or piperazine moieties) at non-critical positions. Co-solvent systems (e.g., DMSO/PEG 400) in stock solutions improve in vitro solubility. Prodrug approaches, such as acetylated phenolic OH groups, can enhance bioavailability while maintaining activity through enzymatic cleavage .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
